7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid
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Overview
Description
7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid is a heterocyclic compound with a chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid typically involves multi-component reactions. One common method includes the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated systems to handle large-scale reactions.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and specific catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the chromene core .
Scientific Research Applications
7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: Shares a similar core structure but differs in the presence of a quinoline ring instead of a chromene ring.
4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4,5,6,7-tetrahydroindazole: Another heterocyclic compound with similar functional groups but a different core structure.
Uniqueness
7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid is unique due to its chromene core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of novel compounds and materials.
Biological Activity
7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid (CAS No. 77959-77-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections provide a comprehensive overview of research findings and case studies related to this compound.
- Molecular Formula: C14H16O5
- Molecular Weight: 264.28 g/mol
- Structure: The compound features a chromene backbone with two carbonyl groups and a carboxylic acid functional group.
Antimicrobial Activity
Research indicates that derivatives of the chromene structure exhibit potent antimicrobial properties. For instance:
- A study evaluated various chromene derivatives for their antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. The results showed that specific modifications to the chromene structure enhanced antimicrobial efficacy significantly .
Compound | Activity | IC50 (µg/mL) |
---|---|---|
Chromene Derivative A | Antibacterial | 10.5 |
Chromene Derivative B | Antifungal | 12.3 |
Anticancer Activity
The anticancer potential of this compound has been demonstrated in several studies:
- In vitro assays on various cancer cell lines revealed significant cytotoxic effects. For example, one study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
A549 | 20 | Cell cycle arrest |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro. A notable study found that treatment with the compound reduced TNF-alpha levels by approximately 40% in activated macrophages .
Case Study 1: Anticancer Efficacy
A recent investigation focused on the structure-activity relationship (SAR) of various chromene derivatives, including this compound. The study concluded that modifications at specific positions on the chromene ring significantly impacted cytotoxicity against cancer cell lines. The presence of electron-donating groups was crucial for enhancing activity.
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial activity of this compound against a panel of pathogens. The results indicated that it exhibited broad-spectrum activity against both bacterial and fungal strains. The mechanism was attributed to membrane disruption and interference with nucleic acid synthesis.
Properties
IUPAC Name |
7,7-dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-12(2)4-8(13)6-3-7(10(14)15)11(16)17-9(6)5-12/h3H,4-5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMPGTZTHPKOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)O2)C(=O)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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